2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol
Description
2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol is a cyclohexanol derivative featuring a secondary amine group substituted at the C2 position of the cyclohexane ring, linked to a 2,3-difluorophenyl moiety. The hydroxyl group at C1 and the fluorinated aromatic ring contribute to its physicochemical properties, such as polarity, hydrogen-bonding capacity, and metabolic stability.
Properties
IUPAC Name |
2-(2,3-difluoroanilino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-8-4-3-6-10(12(8)14)15-9-5-1-2-7-11(9)16/h3-4,6,9,11,15-16H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGHOLBBPUTODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=C(C(=CC=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,3-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted cyclohexanol compounds.
Scientific Research Applications
2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between the target compound and related molecules:
Physicochemical Properties
- Solubility : The hydroxyl group improves aqueous solubility relative to ketone-containing analogs like Fluorexetamine, which may require formulation adjustments for bioavailability .
Research Findings and Hypotheses
Enzyme Inhibition Potential: The hydroxyl and amine groups in the target compound mirror structural motifs in IDO1 inhibitors (), suggesting possible activity against oxidoreductases or dioxygenases .
Metabolic Stability : The difluorophenyl group may reduce CYP450-mediated metabolism, a feature observed in ticagrelor’s design .
Comparative Limitations : Unlike ticagrelor, the target compound lacks a triazolopyrimidine scaffold, which is critical for P2Y₁₂ receptor antagonism . Its pharmacological profile may instead align with kinase or protease inhibition.
Biological Activity
2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, featuring a cyclohexanol core with a difluorophenylamino substituent, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- IUPAC Name : 2-(2,3-difluoroanilino)cyclohexan-1-ol
- Molecular Formula : C12H15F2NO
- CAS Number : 1248042-69-4
- Molecular Weight : 227.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The difluorophenyl group enhances the compound's lipophilicity and stability, potentially increasing its binding affinity to target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties similar to other cyclohexanol derivatives. Research into related compounds has indicated potential for reducing inflammation through cyclooxygenase (COX) inhibition.
Anticancer Potential
Preliminary studies suggest that compounds with a similar framework can induce apoptosis in cancer cells. Further investigation is needed to confirm the anticancer efficacy of this compound.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | IUPAC Name | Key Biological Activity |
|---|---|---|
| 2-[(2,3-Dichlorophenyl)amino]cyclohexan-1-ol | 2-(2,3-dichloroanilino)cyclohexan-1-ol | Moderate anti-inflammatory |
| 2-[(2,3-Dimethylphenyl)amino]cyclohexan-1-ol | 2-(2,3-dimethylanilino)cyclohexan-1-ol | Antimicrobial activity |
| 2-[(2,3-Difluorophenyl)amino]cyclopentan-1-ol | 2-(2,3-difluoroanilino)cyclopentan-1-ol | Anticancer potential |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on COX Inhibition : Research demonstrated that cyclohexanol derivatives could significantly inhibit COX enzymes, leading to reduced inflammation in animal models .
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally similar compounds against Staphylococcus aureus and Escherichia coli, showing promising results that could be extrapolated to this compound .
- Anticancer Activity : Investigations into derivatives of cyclohexanol revealed their potential to induce apoptosis in breast cancer cell lines through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
